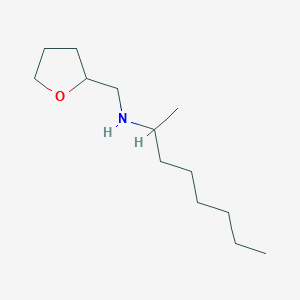

N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine

Description

Properties

Molecular Formula |

C13H27NO |

|---|---|

Molecular Weight |

213.36 g/mol |

IUPAC Name |

N-(oxolan-2-ylmethyl)octan-2-amine |

InChI |

InChI=1S/C13H27NO/c1-3-4-5-6-8-12(2)14-11-13-9-7-10-15-13/h12-14H,3-11H2,1-2H3 |

InChI Key |

VVABUHJNUYXNFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)NCC1CCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine typically involves the reaction of tetrahydrofuran with an appropriate amine precursor under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with tetrahydrofuran to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., halides, alkoxides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((Tetrahydrofuran-2-yl)methyl)octan-2-one, while reduction may produce this compound .

Scientific Research Applications

N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Molecular and Structural Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₃H₂₅NO | 211.35 | Octyl chain + THF-methyl substituent |

| N-(2-Methoxyethyl)-N-(THF-2-ylmethyl)amine | C₈H₁₇NO₂ | 159.23 | Methoxyethyl group instead of octyl chain |

| 2-(4-Methoxyphenyl)-N-(THF-2-ylmethyl)ethanamine | C₁₄H₂₁NO₂ | 235.33 | Aromatic (4-methoxyphenyl) substituent |

| (3-Methylbenzyl)-(THF-2-ylmethyl)amine | C₁₄H₂₁NO | 219.32 | Benzyl group with methyl substitution |

| 4-Phenyl-N-(THF-2-ylmethyl)butan-2-amine | C₁₅H₂₃NO | 233.35 | Phenyl-substituted butyl chain |

Physicochemical Properties

| Compound Name | LogP | PSA (Ų) | Boiling Point (°C) | Water Solubility |

|---|---|---|---|---|

| This compound | 3.12* | 23.5 | ~290 (est.) | Low |

| N-(2-Methoxyethyl)-N-(THF-2-ylmethyl)amine | 0.89 | 29.5 | 215–220 | Moderate |

| 2-(4-Methoxyphenyl)-N-(THF-2-ylmethyl)ethanamine | 2.45 | 32.3 | Not reported | Low |

| (3-Methylbenzyl)-(THF-2-ylmethyl)amine | 2.78 | 23.5 | Not reported | Low |

Estimated LogP for this compound based on analog data

Key Research Findings

Lipophilicity vs. Bioactivity : Longer alkyl chains (e.g., octyl) increase LogP, enhancing membrane permeability but reducing solubility. This trade-off is critical in drug design .

Steric Effects : Bulky substituents (e.g., 4-methoxyphenyl in ) may hinder binding to biological targets compared to linear chains .

Stereochemistry : THF ring stereochemistry (e.g., (2R)- vs. (2S)-configured derivatives) influences molecular interactions, as seen in purine-based inhibitors .

Q & A

Q. What are the optimal synthetic routes for N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between tetrahydrofuran-derived amines and octan-2-amine precursors. Key steps include:

- Coupling Agents : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar reagents to activate carboxyl groups for amide bond formation .

- Solvent and Base : Reactions are conducted in aprotic solvents (e.g., dichloromethane) with bases like triethylamine to neutralize acids generated during coupling .

- Purification : Recrystallization or column chromatography (e.g., silica gel with gradient elution) ensures high purity. Excess amine reactants improve yields by driving the reaction to completion .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with tetrahydrofuran methyl protons appearing as distinct multiplets (δ 3.6–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]+ ion detection) .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while TLC monitors reaction progress .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Storage : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent degradation .

- Waste Disposal : Segregate hazardous waste and use licensed contractors for disposal to comply with environmental regulations .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl groups) influence the biological activity of this compound?

- Methodological Answer :

- Lipophilicity Enhancement : Introducing electron-withdrawing groups (e.g., trifluoromethyl) increases membrane permeability, as seen in pyridine derivatives with enhanced antifungal activity .

- Synthetic Strategies : Modify the octan-2-amine chain via reductive amination or alkylation. Assess bioactivity using cytotoxicity assays (e.g., MTT on cancer cell lines) and compare IC₅₀ values against unmodified analogs .

Q. What computational methods can predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinase domains). Validate docking scores with experimental binding assays (SPR or ITC) .

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., cell line selection, serum concentration) to minimize variability. For example, discrepancies in cytotoxicity may arise from differences in p53 pathway activation .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers or confounding factors (e.g., solvent effects in in vitro assays) .

Q. How does the tetrahydrofuran moiety affect the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. The tetrahydrofuran ring’s ether linkage is susceptible to acid hydrolysis, requiring buffered formulations at pH > 5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.